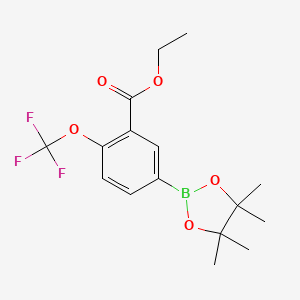
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester
Vue d'ensemble
Description
“3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester” is a type of organoboron compound . It is a valuable building block in organic synthesis . It is used as a reactant in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of this compound involves the use of 4-Aminobenzotrifluoride and Bis(pinacolato)diboron . It is also involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name: ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate . The InChI code for this compound is 1S/C16H20BF3O5/c1-6-22-13(21)11-9-10(7-8-12(11)23-16(18,19)20)17-24-14(2,3)15(4,5)25-17/h7-9H,6H2,1-5H3 .
Chemical Reactions Analysis
This compound is involved in the Suzuki–Miyaura coupling reaction . It is also involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 360.14 . It is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Rhodium-Catalyzed C-H Arylation
Rhodium(III)-catalyzed C-H arylation of arenes with phenylboronic acid pinacol esters, including 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester, is significant. This process utilizes a bidentate phosphine ligand (Binap) to increase the yield of cross-coupling between C-H bonds and organoboron reagents (Wang et al., 2016).
Phosphorescence Properties
Arylboronic esters, including this compound, exhibit phosphorescence in the solid state at room temperature. This challenges the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. These esters’ phosphorescence properties may be influenced by solid-state molecular packing rather than boron substituents on the aryl units (Shoji et al., 2017).
Drug Delivery Vehicle Design
Phenylboronic esters are used in the design of lactic acid- and glucose-responsive drug delivery vehicles. These esters form the linkage between hydrophobic poly(ε-caprolactone) and hydrophilic poly(ethylene oxide), showing responsiveness to glucose and lactic acid (Vrbata & Uchman, 2018).
H2O2-Cleavable Poly(ester-amide)s
Poly(ester-amide)s containing phenylboronic acid esters, like this compound, are used in the synthesis of H2O2-cleavable polymers. These polymers can degrade in response to H2O2, making them potential candidates for H2O2-responsive delivery vehicles (Cui et al., 2017).
Solubility Studies
The solubility of phenylboronic acid and its cyclic esters, including pinacol ester, in various organic solvents has been studied. This research provides valuable information for their application in different chemical processes (Leszczyński et al., 2020).
π-Conjugated Polymers Synthesis
Phenylboronic acid pinacol esters are used in the Suzuki-Miyaura coupling polymerization to synthesize π-conjugated polymers with specific end-functionalities, such as boronic acid esters. These polymers have applications in materials science, particularly in the field of organic electronics (Nojima et al., 2016).
Glucose-Sensitive Transcutaneous Delivery of Insulin
Dual-responsive polymeric vesicles incorporating phenylboronic acid pinacol esters are used in a novel microneedle delivery device for insulin. This system demonstrates a fast response to elevated glucose levels and excellent biocompatibility, making it a significant advancement in diabetic care (Tong et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound likely undergoes transmetalation, a process where it transfers its organoboron group to a palladium catalyst . This reaction forms a new carbon-carbon bond, allowing the compound to interact with other organic groups .
Pharmacokinetics
The compound’s susceptibility to hydrolysis, particularly at physiological ph, may influence its bioavailability .
Result of Action
Its role in suzuki-miyaura cross-coupling reactions suggests that it may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action may be more pronounced in environments with a similar pH.
Propriétés
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BF3O5/c1-6-22-13(21)11-9-10(7-8-12(11)23-16(18,19)20)17-24-14(2,3)15(4,5)25-17/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLYULZWVCURCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116610 | |
| Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121515-17-9 | |
| Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



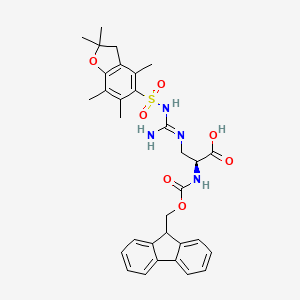

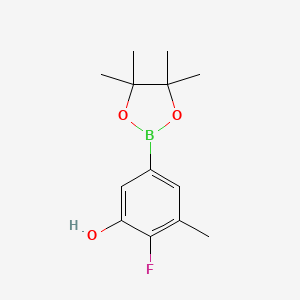

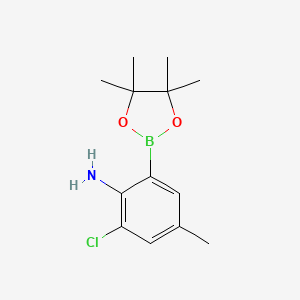
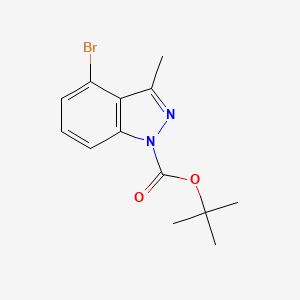
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)


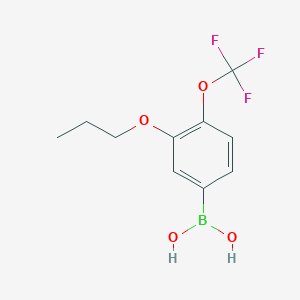

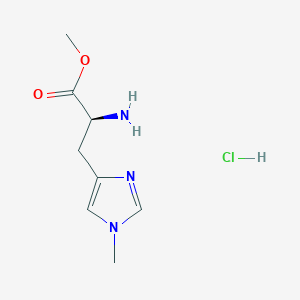
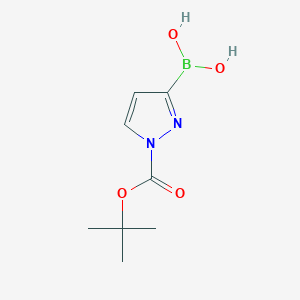
![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)